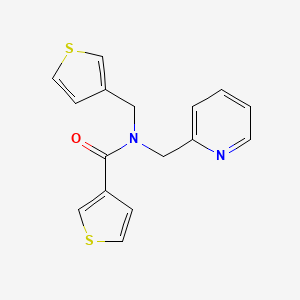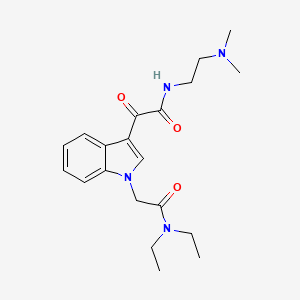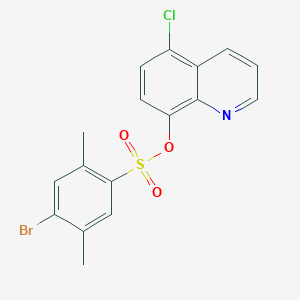![molecular formula C20H20BrN3O4S B3013530 ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1206987-96-3](/img/structure/B3013530.png)
ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple heterocyclic structures and functional groups. While the specific compound is not directly mentioned in the provided papers, they do discuss related thiazole and pyrrolidine derivatives, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of related thiazole derivatives often involves the reaction of α-amino acid esters with aromatic aldehydes, followed by dehydrogenation or cyclization reactions. For example, β-hydroxy- or β-mercapto-α-amino acid esters can be converted into oxazolidines and thiazolidines, which can then be dehydrogenated to form oxazoles and thiazoles . Similarly, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into various substituted thiazolo[5,4-c]pyridine derivatives . These methods may be relevant to the synthesis of the compound .
Molecular Structure Analysis
Spectroscopic characterization, such as FTIR and NMR, along with X-ray diffraction, are common techniques used to determine the structure of synthesized compounds. Density functional theory (DFT) calculations can also be employed to predict and confirm molecular geometry, as seen in the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate . These approaches would be applicable for analyzing the molecular structure of the target compound.
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For instance, they can form Mannich bases, undergo acetylation, and participate in cyclization reactions to yield bicyclic compounds . Additionally, reactions with active methylene reagents can lead to the formation of pyran, pyridine, and pyridazine derivatives . These types of reactions could be explored for the compound of interest to understand its reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. The presence of electronegative atoms and hydrogen bonding sites can be identified through MEP maps and Mulliken population analysis . Theoretical calculations of geometric parameters, vibrational assignments, and chemical shifts can provide detailed insights into the properties of these compounds . Such analyses would be essential for a comprehensive understanding of the target compound's properties.
Scientific Research Applications
1. Radical Cyclisation in Heterocycle Synthesis
Ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate and related compounds have been utilized as building blocks in radical cyclisation reactions. This process facilitates the synthesis of tri- and tetra-cyclic heterocycles, contributing significantly to the field of organic chemistry and pharmaceutical research (Allin et al., 2005).
2. Antibacterial and Antifungal Applications
Research has shown the potential of these compounds in synthesizing new cycloalkylthiophene-Schiff bases and their complexes, which exhibit notable antibacterial and antifungal activities. This application is particularly significant in the development of new antimicrobial agents (Altundas et al., 2010).
3. Development of GyrB Inhibitors
Compounds in this category have been designed as GyrB inhibitors, showing promise in the treatment of Mycobacterium tuberculosis. This represents an innovative approach in tackling tuberculosis and related infections (Jeankumar et al., 2013).
4. Synthesis of Heterocyclic Compounds
These substances are pivotal in the synthesis of various heterocyclic compounds, including thiazoles, pyrimidines, and pyridines. This versatility makes them invaluable in medicinal chemistry for the creation of new therapeutic agents (Mohamed, 2021).
5. Anticancer Research
Recent studies have utilized these compounds in the synthesis of new thiazole derivatives with demonstrated anticancer activity. This is crucial in the ongoing search for effective cancer treatments (Sonar et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a diverse range of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit enzymes, block receptors, or interfere with biochemical pathways .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . For instance, some thiazole derivatives have been associated with the inhibition of key enzymes in the synthesis of peptidoglycan, a key component of bacterial cell walls .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
ethyl 2-[[1-(3-bromophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-2-28-19(27)14-6-7-15-17(14)22-20(29-15)23-18(26)11-8-16(25)24(10-11)13-5-3-4-12(21)9-13/h3-5,9,11,14H,2,6-8,10H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSFSYAVMXHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)
![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)
![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)




![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)